CC-401 hydrochloride

Description

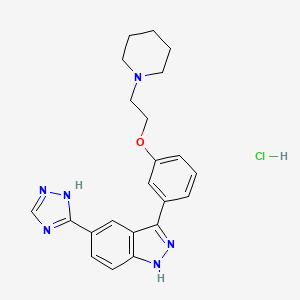

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBVXKYKWOUGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CC-401 Hydrochloride: A Technical Guide to its JNK Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the c-Jun N-terminal kinase (JNK) inhibitor, CC-401 hydrochloride. The document details its selectivity profile based on available biochemical data, outlines representative experimental methodologies for kinase inhibition assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction

CC-401 hydrochloride is a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.[2] Dysregulation of the JNK pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention. CC-401 was developed as a second-generation JNK inhibitor, demonstrating efficacy in preclinical models of renal injury and antineoplastic activity.[2][3] However, its clinical development was discontinued.[2][3] Understanding the selectivity profile of kinase inhibitors like CC-401 is crucial for interpreting experimental results and predicting potential on- and off-target effects.

CC-401 Kinase Selectivity Profile

| Target Kinase | Inhibition (Ki) | Selectivity vs. JNK |

| JNK1 | 25-50 nM | - |

| JNK2 | 25-50 nM | - |

| JNK3 | 25-50 nM | - |

| p38 | > 40-fold less potent | > 40-fold |

| ERK | > 40-fold less potent | > 40-fold |

| IKK2 | > 40-fold less potent | > 40-fold |

| Protein Kinase C (PKC) | > 40-fold less potent | > 40-fold |

| Lck | > 40-fold less potent | > 40-fold |

| ZAP70 | > 40-fold less potent | > 40-fold |

Note: The table summarizes publicly available data.[1][5] A broader screening against a larger kinase panel would be necessary for a complete selectivity profile. Ki (inhibition constant) represents the concentration of the inhibitor required to occupy 50% of the enzyme active sites.

JNK Signaling Pathway and CC-401 Inhibition

The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), MKK4 or MKK7. These MAP2Ks then dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in various cellular processes. CC-401 acts by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its substrates, such as c-Jun.[1]

Experimental Protocols

Detailed experimental protocols for the specific kinase assays used to generate the selectivity data for CC-401 are not publicly available. However, the following represents a standard biochemical kinase assay protocol that can be utilized to determine the inhibitory activity of a compound against JNK and other kinases.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate by the kinase.

Materials and Reagents:

-

Kinases: Recombinant human JNK1, JNK2, JNK3, p38α, ERK2, IKKβ, PKCα, Lck, ZAP70.

-

Substrates: GST-c-Jun (for JNKs), Myelin Basic Protein (MBP) (for p38, ERK), IκBα peptide (for IKKβ), Histone H1 (for PKC), Lck-tide (for Lck), ZAP-tide (for ZAP70).

-

Inhibitor: CC-401 hydrochloride dissolved in DMSO.

-

Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

-

[γ-33P]ATP: 10 mCi/mL.

-

ATP: 10 mM stock solution.

-

Stop Solution: 75 mM phosphoric acid.

-

Filter Plates: 96-well phosphocellulose filter plates.

-

Scintillation Counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of CC-401 hydrochloride in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, the specific substrate at its Km concentration, and the respective kinase.

-

Initiation of Reaction: Add the diluted CC-401 or DMSO (vehicle control) to the kinase reaction mixture and incubate for 10 minutes at room temperature.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to a final concentration equal to the Km for ATP of the specific kinase.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will pass through.

-

Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound radioactivity.

-

Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CC-401 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the ATP concentration and the Km of ATP for the kinase are known.

Kinase Selectivity Profiling Workflow

The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases. The following diagram illustrates a typical workflow for such a study.

Conclusion

CC-401 hydrochloride is a potent and selective inhibitor of JNK kinases. The available data demonstrates its high affinity for JNK isoforms with a significant margin of selectivity over other related kinases. While a comprehensive public dataset from a broad kinase panel is lacking, the provided information and representative methodologies offer a solid foundation for researchers working with this compound. The visualization of the JNK signaling pathway and the experimental workflow for selectivity profiling further aid in understanding the context of CC-401's mechanism of action and the process by which its specificity is determined. Researchers utilizing CC-401 should consider its selectivity profile when designing experiments and interpreting results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

CC-401 hydrochloride CAS number and chemical properties

An In-Depth Technical Guide to CC-401 Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of CC-401 hydrochloride, a second-generation c-Jun N-terminal kinase (JNK) inhibitor. CC-401 is a potent and selective small molecule with potential therapeutic applications in oncology and inflammatory diseases.

Chemical Properties and Identification

CC-401 is an ATP-competitive anthrapyrazolone derivative.[1] Its chemical and physical properties are summarized below. It is important to note that the compound is available as both a hydrochloride and a dihydrochloride salt, which affects its molecular weight and potentially its solubility.

| Property | Value | Citations |

| CAS Number | 1438391-30-0 (hydrochloride) 2250025-96-6 (dihydrochloride) | [2][3][4][5][6] |

| Molecular Formula | C₂₂H₂₅ClN₆O (hydrochloride) C₂₂H₂₄N₆O·2HCl (dihydrochloride) | [3][6][7] |

| Molecular Weight | 424.93 g/mol (hydrochloride) 461.39 g/mol (dihydrochloride) | [6][7] |

| Synonyms | CC401 HCl | [5] |

| Appearance | Powder | [5] |

| Solubility | Hydrochloride: Soluble in DMSO (e.g., 85 mg/mL or 100 mg/mL) Dihydrochloride: Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [2][5][6][8] |

| Storage | Desiccate at -20°C or store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months. | [5][7] |

Mechanism of Action and Signaling Pathway

CC-401 is a potent inhibitor of all three major c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[9][10] It functions by competitively binding to the ATP-binding site within the active, phosphorylated form of JNK.[1][6][9] This action prevents the phosphorylation of c-Jun, a key downstream transcription factor, thereby inhibiting its transcriptional activity and modulating various cellular processes.[1][9]

A key feature of CC-401 is its high selectivity. It exhibits at least a 40-fold greater selectivity for JNK compared to other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and ZAP70.[2][6][9][11] Interestingly, while CC-401 effectively blocks the phosphorylation of c-Jun, it does not prevent the upstream stress-induced phosphorylation of JNK itself.[9][10]

Quantitative Biological Data

The inhibitory activity and cellular effects of CC-401 have been quantified in various assays. In cell-based assays, a concentration range of 1 to 5 μM provides specific JNK inhibition.[9]

Table 1: Inhibitory Potency

| Parameter | Value | Target | Notes | Citations |

| Kᵢ | 25 - 50 nM | All three JNK forms | Competitive binding with ATP | [6][8][9][10] |

| IC₅₀ | 51.7 μM | HT-22 mouse cells | Cytotoxicity assessed via MTS assay after 48 hrs | [9] |

Table 2: Investigational Dosing

| Model System | Dosage | Administration Route | Study Context | Citations |

| Rat | 200 mg/kg, twice daily (b.i.d.) | Oral gavage | Anti-GBM glomerulonephritis | [9] |

| Mouse | 25 mg/kg, every 3 days | Intraperitoneal | Colon cancer xenograft | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting the activity of CC-401. Below are summaries of protocols cited in the literature.

In Vitro JNK Inhibition Specificity Assay

This assay is designed to confirm that CC-401 specifically inhibits the downstream activity of JNK without blocking its upstream activation.

-

Cell Culture: HK-2 human tubular epithelial cells are cultured under standard conditions.

-

Induction of Stress: Cells are subjected to osmotic stress using sorbitol to activate the JNK pathway.

-

Treatment: Cells are co-treated with varying concentrations of CC-401.

-

Analysis:

-

Cell lysates are collected and analyzed via Western blot.

-

Antibodies specific for phosphorylated c-Jun (p-c-Jun) are used to measure the inhibitory effect of CC-401 on JNK's kinase activity.

-

Antibodies for phosphorylated JNK (p-JNK), p-p38, and p-ERK are used to confirm that CC-401 does not prevent the upstream phosphorylation of these kinases, demonstrating its specific mode of action.[9][10]

-

In Vivo Anti-GBM Glomerulonephritis Rat Model

This protocol evaluates the therapeutic efficacy of CC-401 in a model of progressive kidney disease.

-

Disease Induction: Female WKY rats are immunized with sheep IgG. Five days later, they receive an intravenous injection of sheep anti-rat glomerular basement membrane (GBM) serum to induce glomerulonephritis.

-

Treatment Initiation: Seven days post-injection, when the disease is established, treatment begins.

-

Dosing Regimen:

-

Treatment Group: Receives CC-401 (200 mg/kg) via oral gavage twice daily.

-

Vehicle Group: Receives the vehicle solution (e.g., sodium citrate).

-

Control Groups: Untreated animals are monitored at day 7 and day 24.

-

-

Monitoring and Endpoint Analysis:

-

Urine is collected on days 5, 14, and 21 to measure proteinuria.

-

On day 24, animals are euthanized, and blood is collected to measure serum creatinine levels.

-

Kidney tissues can be collected for histological analysis.[9]

-

Conclusion

CC-401 hydrochloride is a well-characterized, potent, and highly selective JNK inhibitor. Its mechanism as an ATP-competitive inhibitor of all three JNK isoforms is well-established. The available data from in vitro and in vivo studies demonstrate its ability to modulate the JNK signaling pathway effectively, suggesting its potential as a therapeutic agent in relevant disease contexts. This technical guide provides core data to aid researchers in the design and interpretation of studies involving this compound.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. CC-401 hydrochloride | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CC-401 Hydrochloride by USBiological, Cat. No. 444047-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 5. CC-401 hydrochloride | CAS:1438391-30-0 | JNK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. CC 401 dihydrochloride | JNK/c-jun Inhibitors: R&D Systems [rndsystems.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. CC-401 Hydrochloride | JNK | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]

- 11. CC-401 hydrochloride |CAS:1438391-30-0 Probechem Biochemicals [probechem.com]

CC-401 Hydrochloride: A Technical Guide to Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 hydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3. By binding to the ATP-binding site of activated, phosphorylated JNK, CC-401 effectively blocks the phosphorylation of its key downstream substrate, the transcription factor c-Jun. This inhibition disrupts the JNK signaling cascade, a critical pathway implicated in cellular responses to stress, inflammation, apoptosis, and cell proliferation. This technical guide provides an in-depth overview of the downstream signaling targets of CC-401 hydrochloride, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated molecular pathways. Although early clinical development in acute myeloid leukemia was discontinued, the compound remains a valuable tool for investigating the therapeutic potential of JNK inhibition in various pathological contexts.[1][2]

Mechanism of Action

CC-401 hydrochloride exerts its biological effects through the direct inhibition of JNK activity. The JNKs are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family. The canonical JNK signaling pathway is a three-tiered kinase cascade initiated by various cellular stressors. This cascade culminates in the dual phosphorylation and activation of JNKs, which then phosphorylate a range of cytoplasmic and nuclear substrates, most notably the transcription factor c-Jun.

CC-401 acts as a competitive inhibitor of ATP at the kinase domain of JNK, preventing the transfer of phosphate to its substrates. This leads to a reduction in the phosphorylation of c-Jun at key N-terminal residues (Ser63/Ser73), thereby attenuating its transcriptional activity. The selectivity of CC-401 for JNK over other related kinases, such as p38 MAPK and ERK, is reported to be at least 40-fold.

Downstream Signaling Targets and Cellular Consequences

The inhibition of the JNK/c-Jun axis by CC-401 hydrochloride has profound effects on various cellular processes, primarily through the altered expression of c-Jun target genes. These genes are involved in critical cellular functions such as cell cycle regulation, apoptosis, and cellular metabolism.

Regulation of Apoptosis

The role of the JNK pathway in apoptosis is complex and context-dependent. However, in many cancer models, sustained JNK activation is pro-apoptotic. By inhibiting JNK, CC-401 can modulate apoptosis. For instance, in some contexts, JNK inhibition can sensitize cancer cells to other therapeutic agents. Preclinical studies have shown that JNK inhibition can block JNK-dependent primary tumor growth and cancer stemness.[2]

Cell Cycle Control

c-Jun is a key regulator of cell cycle progression. It can influence the expression of cyclins, such as Cyclin D1, which are essential for the G1/S phase transition. Inhibition of c-Jun phosphorylation by CC-401 can therefore lead to cell cycle arrest.

Regulation of Gene Expression

The primary downstream effect of CC-401 is the modulation of c-Jun-dependent gene transcription. c-Jun, as part of the AP-1 transcription factor complex, binds to specific DNA sequences (AP-1 sites) in the promoter regions of its target genes. Inhibition of JNK-mediated c-Jun phosphorylation prevents the recruitment of co-activators and the initiation of transcription of these genes.

A notable c-Jun target gene with implications for cancer metabolism is glutaminase (GLS).[3][4] c-Jun can directly bind to the GLS promoter and upregulate its expression, leading to increased glutamine metabolism, a hallmark of many cancer cells.[3][4] By inhibiting the JNK/c-Jun pathway, CC-401 can potentially downregulate GLS expression and disrupt cancer cell metabolism. Other identified c-Jun target genes in cancer include FosB, NFATC2, WEE1, and PVR.[5]

Quantitative Data

The following table summarizes the available quantitative data for CC-401 hydrochloride.

| Parameter | Value | Target(s) | Assay Type | Reference |

| Ki | 25-50 nM | JNK1, JNK2, JNK3 | Kinase Assay | |

| IC50 | 51.7 µM | HT-22 cells | MTS Cell Viability Assay |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the downstream effects of CC-401 hydrochloride.

JNK Kinase Assay (In Vitro)

This assay measures the ability of CC-401 to inhibit the phosphorylation of a JNK substrate by purified JNK enzyme.

-

Principle: A recombinant JNK enzyme is incubated with a substrate (e.g., GST-c-Jun) and ATP in the presence or absence of CC-401. The extent of substrate phosphorylation is then quantified.

-

Materials:

-

Recombinant active JNK1, JNK2, or JNK3

-

GST-c-Jun (1-79) fusion protein as substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive methods)

-

CC-401 hydrochloride dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure (Non-radioactive):

-

Prepare serial dilutions of CC-401.

-

In a microplate, combine the JNK enzyme, GST-c-Jun substrate, and CC-401 dilutions in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-c-Jun (Ser63)) via ELISA or Western blot.

-

-

Data Analysis: Determine the IC50 value of CC-401 by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Phospho-c-Jun

This method is used to assess the effect of CC-401 on JNK activity within a cellular context.

-

Principle: Cells are treated with a JNK activator (e.g., anisomycin or UV radiation) in the presence or absence of CC-401. Cell lysates are then prepared, and the levels of phosphorylated c-Jun are detected by Western blotting using a phospho-specific antibody.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin)

-

CC-401 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of CC-401 for a specified time (e.g., 1 hour).

-

Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.

Preclinical and Clinical Overview

Preclinical studies in various cancer models have demonstrated the potential of JNK inhibition as a therapeutic strategy. CC-401 has been shown to inhibit tumor growth and sensitize cancer cells to other treatments in models of colon and triple-negative breast cancer.[2]

A Phase I clinical trial of CC-401 was initiated in subjects with high-risk myeloid leukemia (NCT00126893).[6] However, this trial was terminated.[1][2] The reasons for the termination have not been publicly disclosed in detail.

Conclusion

CC-401 hydrochloride is a well-characterized, potent, and selective inhibitor of the JNK signaling pathway. Its ability to block the phosphorylation of c-Jun provides a powerful tool for dissecting the roles of JNK signaling in various biological and pathological processes. While its clinical development has been halted, the wealth of preclinical data and the established methodologies for its use make CC-401 an invaluable resource for researchers in oncology, immunology, and neurobiology seeking to understand and therapeutically target the JNK cascade. Further investigation into the downstream effects of CC-401 on the expression of specific c-Jun target genes in different cellular contexts will continue to illuminate the therapeutic potential of JNK inhibition.

References

- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oncogenic transcription factor c-Jun regulates glutaminase expression and sensitizes cells to glutaminase-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Specific c-Jun target genes in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

The Role of CC-401 Hydrochloride in Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 hydrochloride is a potent and selective, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3. The JNK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Depending on the cellular context and the nature of the stimulus, JNK signaling can have either pro-apoptotic or anti-apoptotic effects, making it a key target in cancer therapy. This technical guide will delve into the mechanistic role of JNK inhibition in the induction of apoptosis, using data from the well-characterized JNK inhibitor SP600125 as a proxy to illustrate the anticipated effects of CC-401. This document will provide an in-depth overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for assessing the apoptotic effects of JNK inhibitors.

Introduction to CC-401 Hydrochloride and JNK Signaling

CC-401 hydrochloride is a second-generation anthrapyrazolone inhibitor of JNK.[1] By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[2] The JNK signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway and is typically activated by cellular stress, such as inflammatory cytokines, UV radiation, and cytotoxic drugs.

The role of JNK in apoptosis is complex and often contradictory. Sustained JNK activation is generally associated with the induction of apoptosis, while transient activation can promote cell survival.[3] JNK can influence apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

The Role of JNK Inhibition in Apoptosis Pathways

Inhibition of the JNK pathway by compounds such as CC-401 is expected to modulate apoptosis, particularly in cancer cells where JNK signaling is often dysregulated. The following sections detail the involvement of JNK in the two major apoptosis pathways, with insights drawn from studies on the JNK inhibitor SP600125.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8.

JNK signaling can regulate the expression of death ligands, such as FasL.[4] By inhibiting the JNK-c-Jun axis, CC-401 may downregulate FasL expression, thereby suppressing this arm of the extrinsic pathway. Conversely, in some cellular contexts, JNK inhibition has been shown to activate caspase-8, suggesting a more complex regulatory role.[3]

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspase-9.

JNK can phosphorylate and regulate the activity of Bcl-2 family members. For instance, JNK can phosphorylate the anti-apoptotic protein Bcl-2, leading to its inactivation. Conversely, JNK can also promote the translocation of the pro-apoptotic protein Bax to the mitochondria.[5] Therefore, inhibition of JNK by CC-401 could be expected to have opposing effects depending on the predominant JNK-mediated interactions in a given cell type. Some studies with SP600125 have shown that JNK inhibition can lead to an upregulation of Bax and downregulation of Bcl-2, thereby promoting apoptosis.

Quantitative Analysis of JNK Inhibitor-Mediated Apoptosis

The following tables summarize representative quantitative data from studies on the JNK inhibitor SP600125, which can serve as a reference for the expected efficacy of CC-401.

Table 1: IC50 Values of SP600125 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) for Inhibition of c-Jun Phosphorylation | Reference |

| Jurkat T cells | Leukemia | 5 - 10 | [2] |

| Th0 cells | (Primary human CD4+) | 5 - 12 | [6] |

Table 2: Effects of SP600125 on Apoptosis-Related Proteins

| Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 | Reference |

| Human Lung Adenocarcinoma | Dihydroartemisinin + SP600125 | Accelerated translocation to mitochondria | - | Activation | [5] |

| Human Leukemia U937 | SP600125 | - | Overexpression inhibited apoptosis | Activation | [7] |

| Cisplatin-treated Adipocytes | Cisplatin + SP600125 | Upregulation | Downregulation | - |

Experimental Protocols for Assessing Apoptosis

This section provides detailed methodologies for key experiments used to evaluate the role of JNK inhibitors like CC-401 in apoptosis.

Western Blot Analysis of Apoptosis Markers

Objective: To detect the expression levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -8, -9), PARP, and Bcl-2 family members, following treatment with a JNK inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of CC-401 hydrochloride (or a vehicle control) for a predetermined time course (e.g., 24, 48, 72 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, etc., overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a JNK inhibitor.

Protocol:

-

Cell Culture and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with CC-401 hydrochloride as described above.[8]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Wash the cells once with cold 1X PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[8]

-

Staining:

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caspase Activity Assay (Colorimetric)

Objective: To measure the activity of executioner caspases (e.g., caspase-3) in cell lysates after treatment with a JNK inhibitor.

Protocol:

-

Cell Culture and Lysis: Treat cells with CC-401 hydrochloride and prepare cell lysates as described for Western blotting.

-

Assay Preparation:

-

Add 50 µL of cell lysate to a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer/DTT mix to each sample.

-

Add 5 µL of the DEVD-pNA substrate (for caspase-3) to each well.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.

-

Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase activity.

Conclusion

CC-401 hydrochloride, as a potent JNK inhibitor, holds therapeutic potential in diseases characterized by aberrant JNK signaling, such as cancer. Its mechanism of action is anticipated to involve the modulation of both the intrinsic and extrinsic apoptosis pathways. While direct and detailed public data on the apoptotic effects of CC-401 are limited, the extensive research on the proxy compound SP600125 provides a strong framework for understanding its likely impact on cancer cells. The experimental protocols detailed in this guide offer a robust starting point for researchers to investigate the precise role of CC-401 in inducing apoptosis in various cellular contexts. Further research is warranted to elucidate the specific molecular interactions and downstream effects of CC-401 in different cancer types to fully realize its therapeutic promise.

References

- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The c-Jun-N-terminal-Kinase inhibitor SP600125 enhances the butyrate derivative D1-induced apoptosis via caspase 8 activation in Kasumi 1 t(8;21) acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SP600125, a selective JNK inhibitor, protects ischemic renal injury via suppressing the extrinsic pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The JNK inhibitor SP600125 enhances dihydroartemisinin-induced apoptosis by accelerating Bax translocation into mitochondria in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Bcl-2 overexpression attenuates SP600125-induced apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

CC-401 Hydrochloride and Its Effect on the Cell Cycle: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation. As a second-generation JNK inhibitor, CC-401 hydrochloride shares a chemical lineage with the well-studied compound SP600125. While direct and extensive studies on the specific effects of CC-401 hydrochloride on the cell cycle are limited in publicly available literature, its mechanism of action as a JNK inhibitor and its relationship to SP600125 allow for a comprehensive understanding of its potential impact on cell cycle regulation. This technical guide will synthesize the available information, with a primary focus on the established effects of JNK inhibition by related compounds, to provide a detailed overview for researchers and drug development professionals.

Core Mechanism of Action: JNK Inhibition

CC-401 hydrochloride functions as an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The inhibition of c-Jun phosphorylation disrupts the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell proliferation, survival, and apoptosis.

Effects on Cell Cycle Progression

Based on extensive research on the closely related JNK inhibitor SP600125, CC-401 hydrochloride is anticipated to induce cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells from entering mitosis, leading to an accumulation of cells with a 4N DNA content.

Key Observations from Studies with Related JNK Inhibitors:

-

G2/M Phase Arrest: Treatment of various cancer cell lines with the JNK inhibitor SP600125 consistently results in a significant increase in the population of cells in the G2/M phase of the cell cycle.[1][2][3]

-

Endoreduplication: In some cell types, prolonged G2/M arrest induced by JNK inhibition can lead to endoreduplication, a process where cells undergo DNA replication without cell division, resulting in polyploidy.[1][2]

-

Induction of p21: The cell cycle arrest mediated by JNK inhibitors is often associated with the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[1][2] The induction of p21 appears to be a key event in blocking the activity of CDK1/Cyclin B1, a critical complex for mitotic entry.

-

p53-Independent Mechanism: The induction of p21 and subsequent cell cycle arrest by SP600125 has been shown to occur independently of the tumor suppressor protein p53 in several cancer cell lines.[1]

Quantitative Data on Cell Cycle Effects of JNK Inhibition

The following table summarizes quantitative data from studies using the JNK inhibitor SP600125, which is expected to have a similar biological activity to CC-401 hydrochloride.

| Cell Line | Compound | Concentration | Incubation Time | Effect on Cell Cycle | Reference |

| U937 (Human leukemia) | SP600125 | 20 µM | 24 hours | Significant accumulation of cells in G2/M phase. | [1] |

| HCT116 (Human colon cancer) | SP600125 | 20 µM | 48 hours | Persistent 4N DNA content, indicating G2/M arrest. | [1] |

| Multiple Myeloma, Breast Cancer, Prostate Cancer, Erythroleukemia cells | SP600125 | Not specified | Not specified | G2/M phase arrest and endoreduplication-related apoptosis. | [1] |

| Synchronized leukemia cells | SP600125 | Varying concentrations | 24 hours | Significant G2/M cell cycle arrest with elevated p21 levels. | [2] |

| Synchronized leukemia cells | SP600125 | Varying concentrations | 48 hours | Endoreduplication with elevated Cdk2 protein levels. | [2] |

Signaling Pathways and Molecular Mechanisms

The inhibition of JNK by CC-401 hydrochloride is predicted to initiate a signaling cascade that culminates in cell cycle arrest. The following diagram illustrates the proposed pathway based on evidence from SP600125 studies.

Caption: Proposed signaling pathway of CC-401 hydrochloride leading to G2/M cell cycle arrest.

Experimental Protocols

To investigate the effects of CC-401 hydrochloride on the cell cycle, the following experimental protocols, adapted from studies with SP600125, can be employed.

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Seed cells (e.g., HCT116, U937) in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of CC-401 hydrochloride (e.g., 1-20 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Objective: To assess the expression levels of key proteins involved in cell cycle regulation.

-

Methodology:

-

Treat cells with CC-401 hydrochloride as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p21, CDK1, Cyclin B1, phospho-c-Jun, total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying the effects of CC-401 hydrochloride on the cell cycle.

Conclusion

CC-401 hydrochloride, as a potent JNK inhibitor, is strongly implicated in the regulation of the cell cycle. Drawing parallels from its close analog, SP600125, it is highly probable that CC-401 hydrochloride induces G2/M phase arrest through the upregulation of the CDK inhibitor p21. This effect on the cell cycle, coupled with its ability to modulate apoptotic pathways, underscores its potential as a therapeutic agent in oncology. Further direct experimental validation is necessary to fully elucidate the precise molecular mechanisms and dose-dependent effects of CC-401 hydrochloride on cell cycle progression in various cellular contexts. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

References

- 1. SP600125 suppresses Cdk1 and induces endoreplication directly from G2 phase, independent of JNK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial cell cycle and growth phase switch by the essential transcriptional regulator CtrA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Jun N-terminal Kinase Inhibitor II (SP600125) Activates Müllerian Inhibiting Substance Type II Receptor-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CC-401 Hydrochloride: A JNK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CC-401 hydrochloride is a second-generation, ATP-competitive anthrapyrazolone inhibitor of the c-Jun N-terminal kinases (JNK).[1] As a key mediator of cellular responses to stress stimuli, the JNK signaling pathway is implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. CC-401 competitively binds to the ATP-binding site of active, phosphorylated JNK, thereby inhibiting the phosphorylation of its downstream target, the transcription factor c-Jun.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for CC-401 hydrochloride, with a focus on its biological activity, experimental protocols, and the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving CC-401 hydrochloride.

Table 1: In Vitro Biological Activity

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Ki (JNK1, JNK2, JNK3) | 25-50 nM | Not specified | [2][4] |

| IC50 (Cytotoxicity) | 51.7 μM | Mouse HT-22 cells, 48-hour incubation, MTS assay | [2] |

| Selectivity | > 40-fold | Over p38, ERK, IKK2, protein kinase C, Lck, and ZAP70 | [3] |

Table 2: In Vivo Study Parameters and Outcomes

| Animal Model | CC-401 Hydrochloride Dose and Regimen | Key Findings | Reference |

| Mouse Xenograft (HT29 human colon cancer cells) | 25 mg/kg, intraperitoneal injection, every 3 days | In combination with Bevacizumab and Oxaliplatin, significantly lower p-cJun content was observed, indicating effective JNK inhibition. | [2] |

| Rat Model of Anti-GBM Glomerulonephritis | 200 mg/kg, oral gavage, twice daily for 17 days (initiated on day 7) | Slowed the progression of proteinuria and prevented an increase in serum creatinine. | [2] |

Core Signaling Pathway

CC-401 hydrochloride targets the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro c-Jun Phosphorylation Inhibition Assay

This assay is designed to determine the ability of CC-401 hydrochloride to inhibit the phosphorylation of c-Jun by JNK in a cellular context.

1. Cell Culture and Treatment:

- Culture a suitable cell line, such as the HK-2 human tubular epithelial cell line, in appropriate media and conditions.

- Seed cells in multi-well plates and allow them to adhere overnight.

- Pre-incubate the cells with varying concentrations of CC-401 hydrochloride or vehicle control for a specified period (e.g., 1-2 hours).

2. Stimulation of JNK Pathway:

- Induce cellular stress to activate the JNK pathway. A common method is osmotic stress, for example, by adding sorbitol to the culture medium to a final concentration of 400-600 mM for 30-60 minutes.

3. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

4. Western Blot Analysis:

- Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

- Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73).

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

- Normalize the phospho-c-Jun signal to total c-Jun or a housekeeping protein like GAPDH or β-actin.

// Nodes

A[label="Cell Seeding"];

B[label="Pre-incubation with\nCC-401 or Vehicle"];

C [label="JNK Pathway Stimulation\n(e.g., Sorbitol)"];

D [label="Cell Lysis"];

E [label="Protein Quantification"];

F [label="Western Blot for\np-c-Jun and Total c-Jun"];

G [label="Data Analysis"];

// Edges

A -> B -> C -> D -> E -> F -> G;

}

In Vivo Mouse Xenograft Model

This protocol describes a typical workflow for evaluating the in vivo efficacy of CC-401 hydrochloride in a mouse xenograft model of cancer.

1. Cell Culture and Implantation:

- Culture a human cancer cell line, such as HT29 colon adenocarcinoma cells, under standard conditions.

- Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

- Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).

2. Tumor Growth and Treatment Initiation:

- Monitor the mice regularly for tumor growth.

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Administer CC-401 hydrochloride (e.g., 25 mg/kg) via the desired route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days). The control group receives a vehicle control.

3. Monitoring and Data Collection:

- Measure tumor volume (e.g., using calipers) and body weight at regular intervals (e.g., every 3 days).

- Observe the mice for any signs of toxicity.

4. Study Termination and Tissue Analysis:

- At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.

- Excise the tumors and measure their final weight.

- Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers like phosphorylated c-Jun.

// Nodes

A[label="HT29 Cell Culture"];

B[label="Subcutaneous Implantation\nin Immunocompromised Mice"];

C [label="Tumor Growth Monitoring"];

D [label="Randomization into\nTreatment Groups"];

E [label="CC-401 or Vehicle\nAdministration"];

F [label="Tumor Volume and\nBody Weight Measurement"];

G [label="Study Termination\nand Tumor Excision"];

H [label="Tissue Analysis\n(e.g., IHC for p-c-Jun)"];

// Edges

A -> B -> C -> D;

D -> E -> F;

F -> G [label="Endpoint"];

G -> H;

F -> E [style=dashed, arrowhead=none];

}

Conclusion

CC-401 hydrochloride is a potent and selective inhibitor of JNK kinases with demonstrated in vitro and in vivo activity. The preclinical data suggest its potential as a therapeutic agent in diseases where the JNK signaling pathway is dysregulated. Further studies are warranted to fully elucidate its pharmacokinetic profile and to establish its efficacy and safety in various disease models. This technical guide provides a foundational understanding of the preclinical characteristics of CC-401 hydrochloride to aid researchers and drug development professionals in their ongoing investigations.

References

Methodological & Application

Application Notes and Protocols: CC-401 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of CC-401 hydrochloride, a potent inhibitor of c-Jun N-terminal kinase (JNK).

Product Information

CC-401 hydrochloride is a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), with a Ki ranging from 25 to 50 nM.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP binding site on JNK and thereby preventing the phosphorylation of its downstream target, c-Jun.[1][2] The compound demonstrates at least 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2.[1][3]

| Property | Value |

| IUPAC Name | 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride[4] |

| Molecular Formula | C₂₂H₂₅ClN₆O[4] |

| Molecular Weight | 424.93 g/mol [4][5] |

| CAS Number | 1438391-30-0[5] |

Solubility Data

The solubility of CC-401 hydrochloride can vary slightly between batches and is significantly affected by the purity of the solvents used. It is highly recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| DMSO | 100 mg/mL | 235.33 mM | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [1][6] |

| DMSO | 85 mg/mL | 200.03 mM | Use fresh DMSO as moisture can decrease solubility. | [3][5][7] |

| Water | 85 mg/mL | 200.03 mM | [3][5][7] | |

| Water | 12.5 mg/mL | 29.42 mM | Requires sonication. If using water for stock solutions, filter sterilize (0.22 µm) before use. | [1] |

| Ethanol | 2 mg/mL | 4.7 mM | [5][7] |

Protocols

3.1. Preparation of Stock Solutions

For In Vitro Use (e.g., 100 mM DMSO Stock):

-

Equilibrate the vial of CC-401 hydrochloride powder to room temperature before opening.

-

To prepare a 100 mM stock solution, add 235.3 µL of fresh, anhydrous DMSO to 10 mg of CC-401 hydrochloride.

-

Vortex thoroughly to mix.

-

If necessary, sonicate the solution in a water bath to ensure complete dissolution.[1][6] Visually inspect the solution to confirm that no particulates are present.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

For In Vivo Use (Formulation Example): For in vivo applications, CC-401 hydrochloride can be formulated in various solvent systems. The following is an example protocol for a multi-solvent formulation.

-

Prepare a concentrated stock solution of CC-401 hydrochloride in DMSO (e.g., 25 mg/mL).

-

Prepare the final formulation by adding the solvents sequentially. For a final concentration of ≥ 2.5 mg/mL, the following solvent system can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

To prepare 1 mL of the final solution, start with 450 µL of saline.

-

Add 50 µL of Tween-80 and mix.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Finally, add 100 µL of the 25 mg/mL DMSO stock solution and vortex until a clear solution is achieved.[1]

-

Prepare this formulation fresh for each experiment.

3.2. General Protocol for In Vitro JNK Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of CC-401 on JNK signaling in a cell-based assay.

-

Cell Culture: Plate human cells (e.g., HK-2 human tubular epithelial cells) in 6-well plates and culture overnight in appropriate media (e.g., DMEM/F12 with 10% FCS).[8]

-

Serum Starvation: The next day, replace the medium with low-serum medium (e.g., 0.5% FCS) and incubate for 24 hours to reduce basal signaling activity.[8]

-

Inhibitor Treatment: Prepare working concentrations of CC-401 hydrochloride by diluting the stock solution in the cell culture medium. Pre-treat the cells with CC-401 or vehicle control for 1 hour.[8]

-

JNK Pathway Stimulation: Induce JNK pathway activation by adding a stress stimulus, such as 300 mM sorbitol, for 30 minutes.[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., urea-RIPA buffer).[8]

-

Analysis: Analyze the cell lysates by Western blot to detect the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun. A reduction in the p-c-Jun/c-Jun ratio in CC-401-treated cells compared to vehicle-treated cells indicates successful JNK inhibition.

Mechanism of Action: JNK Signaling Pathway

CC-401 acts by competitively binding to the ATP-binding pocket of JNK, which prevents the phosphorylation of the transcription factor c-Jun. This inhibition is specific, as CC-401 does not block the upstream phosphorylation of JNK itself by MAP2Ks or the activation of other related kinases like p38 or ERK.[1]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of CC-401 hydrochloride in a cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CC-401 hydrochloride | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleck.co.jp [selleck.co.jp]

- 6. CC-401 hydrochloride | CAS:1438391-30-0 | JNK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. CC-401 Hydrochloride产品说明书 [selleck.cn]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Preparation of CC-401 Hydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for CC-401 hydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor.

Introduction

CC-401 hydrochloride is a second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3) with high selectivity.[1][2][3] It competitively binds to the ATP-binding site of active, phosphorylated JNK, thereby inhibiting the phosphorylation of its downstream target, the transcription factor c-Jun.[1][4][5] With a Ki of 25 to 50 nM, it demonstrates at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2.[1][2][6] Due to its critical role in the MAPK signaling pathway, which is implicated in cellular responses to stress, inflammation, apoptosis, and proliferation, CC-401 is a valuable tool for research in oncology, immunology, and neurobiology.[5][7]

Proper preparation and storage of CC-401 hydrochloride stock solutions are crucial for ensuring experimental reproducibility and accuracy. This guide outlines the key physical and chemical properties, solubility data, and step-by-step protocols for preparing solutions for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key properties of CC-401 hydrochloride is presented below.

| Property | Value |

| Molecular Formula | C₂₂H₂₅ClN₆O[1][4][8] |

| Molecular Weight | 424.93 g/mol [1][4][6][8] |

| CAS Number | 1438391-30-0[1][4] |

| Appearance | White to off-white solid powder[1] |

Solubility Data

CC-401 hydrochloride exhibits varying solubility depending on the solvent. It is highly soluble in DMSO, making it the preferred solvent for high-concentration stock solutions. For aqueous-based assays, it can be dissolved in water or PBS, though this may require sonication and warming.[1][5] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][6]

| Solvent | Maximum Concentration | Notes |

| DMSO | 85 - 100 mg/mL (200.03 - 235.33 mM)[1][6] | Requires sonication.[1][4] Use fresh, anhydrous DMSO.[6] |

| Water | 12.5 - 85 mg/mL (29.42 - 200.03 mM)[1][6] | Requires sonication.[1] Solubility can vary. |

| PBS | ~14.3 mg/mL (33.63 mM)[5] | Requires sonication and warming to 60°C.[4][5] |

| Ethanol | ~2 mg/mL (4.7 mM)[6][9] |

Recommended Storage and Stability

Correct storage is essential to maintain the integrity and activity of CC-401 hydrochloride.

| Form | Temperature | Duration | Special Instructions |

| Solid Powder | -20°C[6][10] | Up to 3 years[6] | Store in a tightly sealed container, protected from moisture.[1][4] |

| Stock Solution | -80°C | Up to 6 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |

| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

Protocol 1: High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol is ideal for preparing a concentrated stock for subsequent dilution in cell culture media or assay buffers.

Materials:

-

CC-401 hydrochloride powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate Required Mass: Determine the mass of CC-401 hydrochloride needed to achieve the desired concentration and volume. For example, to make 1 mL of a 100 mM stock solution:

-

Mass (mg) = 100 mmol/L * 0.001 L * 424.93 g/mol * 1000 mg/g = 42.5 mg

-

-

Weigh Compound: Carefully weigh the calculated amount of CC-401 hydrochloride powder and place it into a sterile vial.

-

Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial.

-

Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution.[1]

-

Aliquot and Store: Once a clear solution is obtained, dispense small volumes (e.g., 10-50 µL) into sterile, single-use cryovials to minimize freeze-thaw cycles.[6]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Aqueous Working Solution (for specific in vitro use)

This protocol is for applications requiring a final solution with minimal DMSO.

Materials:

-

High-concentration DMSO stock of CC-401 hydrochloride (from Protocol 1)

-

Sterile cell culture medium or PBS

-

Sterile 0.22 µm syringe filter

Procedure:

-

Dilution: Prepare the final working solution by diluting the DMSO stock into the desired aqueous buffer (e.g., cell culture media). For example, to make a 10 µM working solution, you can perform a 1:10,000 dilution of a 100 mM stock.

-

Mixing: Add the small volume of the DMSO stock to the larger volume of aqueous buffer and mix immediately and thoroughly to prevent precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity in cell-based assays.

-

Sterilization (Optional): If required for cell culture, filter the final working solution through a 0.22 µm filter before use.[1]

-

Usage: Use the freshly prepared working solution immediately for best results.

Visualized Information

Mechanism of Action: JNK Signaling Pathway

CC-401 acts by inhibiting JNK, a key kinase in a signaling cascade that responds to environmental stresses. By blocking the ATP-binding site on JNK, CC-401 prevents the phosphorylation of c-Jun, which in turn modulates gene transcription related to various cellular responses.[2][5]

Caption: Inhibition of the JNK signaling pathway by CC-401.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a high-concentration stock solution from CC-401 hydrochloride powder.

Caption: Workflow for preparing CC-401 hydrochloride stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. CC-401 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. CC-401 hydrochloride | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CC-401 Hydrochloride产品说明书 [selleck.cn]

- 10. biocrick.com [biocrick.com]

Application Notes and Protocols for CC-401 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective, second-generation ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[1][2][3] By binding to the ATP-binding site of activated JNK, CC-401 prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun.[1][2] This inhibition of c-Jun phosphorylation leads to a decrease in its transcriptional activity, which can result in various cellular effects, including the reduction of cellular proliferation.[2] CC-401 exhibits high selectivity for JNK, with at least 40-fold greater potency against JNK compared to other related kinases such as p38, extracellular signal-regulated kinase (ERK), and inhibitor of κB kinase (IKK2).[1][4]

These application notes provide detailed protocols for utilizing CC-401 hydrochloride in cell culture experiments, including recommended effective concentrations, methodologies for assessing its biological effects, and relevant signaling pathway information.

Data Presentation

Table 1: Kinase Inhibitory Activity and Effective Concentrations of CC-401 Hydrochloride

| Parameter | Value | Cell Line/System | Reference |

| Ki (JNK1, JNK2, JNK3) | 25 - 50 nM | Cell-free assays | [1][4] |

| General Effective Concentration | 1 - 5 µM | Cell-based assays | [1][4] |

| Selectivity | > 40-fold | Compared to p38, ERK, IKK2, PKC, Lck, ZAP70 | [1][4] |

Table 2: IC50 Values of CC-401 Hydrochloride in Human Colon Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Conditions | Reference |

| HT29 | 3 | Hypoxia | [5] |

| SW620 | 6.5 | Hypoxia | [5] |

| HCT116 | 3.5 | Hypoxia | [5] |

Signaling Pathway and Mechanism of Action

CC-401 hydrochloride acts by directly inhibiting the kinase activity of JNK. In response to cellular stress, such as osmotic stress or exposure to cytotoxic agents, the JNK signaling cascade is activated. Activated JNK then phosphorylates c-Jun, a key component of the AP-1 transcription factor complex. Phosphorylated c-Jun exhibits enhanced transcriptional activity, leading to the expression of genes involved in cell proliferation, survival, and apoptosis. CC-401 competitively binds to the ATP pocket of JNK, preventing the phosphorylation of c-Jun and thereby modulating its downstream effects.

Caption: Mechanism of action of CC-401 hydrochloride in the JNK signaling pathway.

Experimental Protocols

Preparation of CC-401 Hydrochloride Stock Solution

For in vitro experiments, CC-401 hydrochloride can be dissolved in DMSO to prepare a stock solution.

-

Reagent: CC-401 Hydrochloride, DMSO

-

Procedure:

-

Prepare a 10 mM stock solution of CC-401 hydrochloride in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months.[4]

-

-

Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effects of CC-401 hydrochloride in cell culture.

Caption: General workflow for in vitro experiments with CC-401 hydrochloride.

Western Blot Analysis of c-Jun Phosphorylation

This protocol is adapted for determining the inhibitory effect of CC-401 on JNK-mediated c-Jun phosphorylation in a cell line such as the human kidney epithelial cell line, HK-2.[6]

-

Materials:

-

HK-2 cells (or other suitable cell line)

-

DMEM/F12 media with supplements

-

CC-401 hydrochloride stock solution (10 mM in DMSO)

-

Sorbitol (for JNK induction)

-

PBS, RIPA buffer, protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-c-Jun, anti-c-Jun, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure:

-

Seed HK-2 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells by changing the medium to one with low serum (e.g., 0.5% FCS) for 24 hours.

-

Pre-treat the confluent cells with varying concentrations of CC-401 hydrochloride (e.g., 1-5 µM) or vehicle (DMSO) for 1 hour.[6]

-

Induce JNK signaling by adding 300 mM sorbitol to the media and incubate for 30 minutes.[6]

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-c-Jun and total c-Jun. A loading control like β-actin should also be probed.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.

-

Cell Viability Assay (MTS/MTT)

This protocol provides a general method for assessing the effect of CC-401 hydrochloride on the viability and proliferation of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., HT29, SW620, HCT116)

-

96-well cell culture plates

-

CC-401 hydrochloride stock solution

-

MTS or MTT reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CC-401 hydrochloride (e.g., 0.1 µM to 10 µM). Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilizing agent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with CC-401 hydrochloride, analyzed by flow cytometry.

-

Materials:

-

Cell line of interest

-

CC-401 hydrochloride

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with the desired concentrations of CC-401 hydrochloride for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with CC-401 hydrochloride.

-

Materials:

-

Cell line of interest

-

CC-401 hydrochloride

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with CC-401 hydrochloride for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

CC-401 hydrochloride is a valuable research tool for investigating the role of the JNK signaling pathway in various cellular processes, particularly in the context of cancer and other diseases. The protocols outlined in these application notes provide a framework for effectively utilizing this inhibitor in cell culture studies to elucidate its mechanism of action and therapeutic potential. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for CC-401 Hydrochloride in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective, second-generation inhibitor of c-Jun N-terminal kinase (JNK).[1][2] As an ATP-competitive inhibitor, CC-401 effectively blocks the activity of all three JNK isoforms (JNK1, JNK2, and JNK3), preventing the phosphorylation of its downstream substrate, c-Jun.[3][4][5] This inhibition occurs without affecting the phosphorylation of JNK itself or other related kinases such as p38 and ERK, highlighting its specificity.[3][4] These application notes provide a detailed protocol for utilizing CC-401 hydrochloride to probe the JNK signaling pathway via Western blotting, a fundamental technique for protein analysis.

Mechanism of Action

CC-401 hydrochloride competitively binds to the ATP-binding site of activated, phosphorylated JNK.[6] This action prevents the transfer of a phosphate group from ATP to the N-terminal activation domain of the transcription factor c-Jun.[7][8] Consequently, the transcriptional activity of c-Jun is diminished, leading to various cellular effects, including a decrease in cellular proliferation.[7][8] The high affinity and selectivity of CC-401 make it a valuable tool for dissecting the roles of JNK signaling in cellular processes.

Quantitative Data Summary

The following tables provide key quantitative data for the use of CC-401 hydrochloride and associated reagents in Western blotting experiments.

Table 1: CC-401 Hydrochloride Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 25-50 nM | [3][6] |

| Effective Concentration (In Vitro) | 1-5 µM | [3] |

| Solubility in DMSO | Up to 100 mM | |

| Storage Temperature | -20°C | [6] |

Table 2: Recommended Antibody Dilutions for Western Blotting

| Antibody | Supplier Example | Recommended Dilution | Observed Molecular Weight |

| Phospho-c-Jun (Ser63) | Proteintech (28907-1-AP) | 1:500 - 1:1000 | 40-45 kDa |

| Phospho-c-Jun (Ser63) II | Cell Signaling Technology (#9261) | 1:1000 | 48 kDa |

| Total c-Jun | Novus Biologicals (NBP2-37576) | 1:500 - 1:2000 | 35-48 kDa |

| Total c-Jun (60A8) | Cell Signaling Technology (#9165) | 1:1000 | 43, 48 kDa |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

Caption: JNK Signaling Pathway and the inhibitory action of CC-401.

Caption: A generalized workflow for Western blotting experiments.

Detailed Experimental Protocol for Western Blotting with CC-401 Hydrochloride

This protocol is designed for cultured cells and can be adapted based on specific cell types and experimental goals.

1. Materials and Reagents

-

Cell Culture: Appropriate cell line and culture media.

-

CC-401 Hydrochloride: Dissolved in DMSO to a stock concentration of 10-100 mM.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

-

SDS-PAGE Gels: Appropriate percentage (e.g., 10-12%) for resolving proteins in the 35-50 kDa range.

-